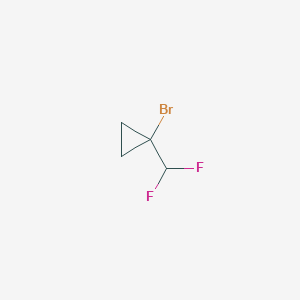

1-Bromo-1-(difluoromethyl)cyclopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Bromo-1-(difluoromethyl)cyclopropane” is a chemical compound with the CAS Number: 2551118-10-4 . It has a molecular weight of 170.98 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H5BrF2/c5-4(1-2-4)3(6)7/h3H,1-2H2 . This indicates that the molecule consists of 4 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 2 fluorine atoms .科学的研究の応用

Palladium-Catalyzed Ring Enlargement

A key application involves the palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes, a reaction facilitated under mild conditions, offering a new pathway for synthesizing cyclobutenes from cyclopropanes. This process is significant for constructing complex cyclic structures, with a plausible reaction mechanism proposed based on deuterium labeling experiments (Shi, Liu, & Tang, 2006).

C-Alkynylation of Cyclopropanols

Another application is the C-alkynylation of cyclopropanols with 1-bromo-1-alkynes, providing easy access to synthetically useful alk-4-yn-1-ones. This method significantly broadens the utility of attractively functionalized cyclopropanols as a new class of homoenolate equivalent in C-C bond formation, demonstrating the compound's versatility in synthetic organic chemistry (Murali, Rao, & Cha, 2015).

Synthesis of 1H-Cyclopropa[b]phenanthrene

1-Bromo-1-(difluoromethyl)cyclopropane also plays a role in the synthesis of specialized organic compounds such as 1H-Cyclopropa[b]phenanthrene, showcasing its importance in the preparation of cycloproparene synthons and further emphasizing its utility in complex organic syntheses (Billups et al., 1984).

Access to Various 1‐Cyclopropylcyclopropane Derivatives

Research also highlights convenient access to various 1-cyclopropylcyclopropane derivatives, demonstrating the compound's versatility in generating bicyclopropyl derivatives without rearrangement, which is crucial for further chemical transformations and applications in synthetic chemistry (Meijere et al., 2010).

Hydrodehalogenation of 1,1-Dihalocyclopropanes

Moreover, the simple and efficient hydrodehalogenation of 1,1-dihalocyclopropanes to their corresponding monohalo-cyclopropanes, as demonstrated with 1,1-dibromo- and 1,1-dichlorocyclopropanes, underscores the compound's significance in synthetic processes involving halogen manipulation (Dulayymi et al., 1996).

特性

IUPAC Name |

1-bromo-1-(difluoromethyl)cyclopropane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2/c5-4(1-2-4)3(6)7/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWLOXHDOKTFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde](/img/structure/B2823142.png)

![2-(benzylthio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2823144.png)

![(5R,7S)-N-(1-Cyanocyclopropyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2823147.png)

![3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2823152.png)

![{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2823156.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2823162.png)